Cas no 886500-33-0 (2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde)

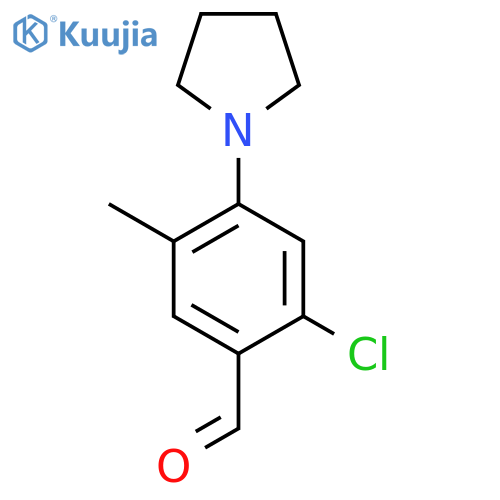

886500-33-0 structure

商品名:2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde

CAS番号:886500-33-0

MF:C12H14ClNO

メガワット:223.698662281036

CID:5019699

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-methyl-4-pyrrolidin-1-yl-benzaldehyde

- 2-chloro-5-methyl-4-pyrrolidin-1-ylbenzaldehyde

- 2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde

- BB 0262739

- 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde

-

- インチ: 1S/C12H14ClNO/c1-9-6-10(8-15)11(13)7-12(9)14-4-2-3-5-14/h6-8H,2-5H2,1H3

- InChIKey: DSWANUHTMMYZQE-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C=O)=CC(C)=C(C=1)N1CCCC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.3

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-250MG |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 250MG |

¥ 1,491.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-1G |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 1g |

¥ 3,729.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-500mg |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 500mg |

¥2714.0 | 2024-04-16 | |

| Ambeed | A442659-1g |

2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 97% | 1g |

$589.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-250mg |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 250mg |

¥1627.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-100mg |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 100mg |

¥1022.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-100MG |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 100MG |

¥ 937.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-5G |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 5g |

¥ 11,187.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559550-1g |

2-Chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 98% | 1g |

¥5895.00 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4679-500MG |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde |

886500-33-0 | 95% | 500MG |

¥ 2,488.00 | 2023-04-13 |

2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

886500-33-0 (2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886500-33-0)2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):530.0